molecular formula C18H13N3OS2 B2819999 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-81-6

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2819999
CAS No.: 896345-81-6
M. Wt: 351.44
InChI Key: QITCLLQFLFBUPK-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide is a thiazole-based benzamide derivative characterized by a 4-cyanophenyl substituent on the thiazole ring and a methylthio group at the 2-position of the benzamide moiety.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCLLQFLFBUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Benzamide Moiety: The final step involves the coupling of the thiazole derivative with a benzamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological effect. The thiazole ring and the cyanophenyl group are key structural features that contribute to its activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares a core thiazol-2-yl benzamide scaffold with multiple analogs in the evidence, differing primarily in substituents (Table 1). Key comparisons include:

Compound Name / ID Thiazole Substituent Benzamide Substituent Key Functional Groups Biological Relevance Reference
Target Compound 4-(4-Cyanophenyl) 2-(Methylthio) -CN, -SMe Hypothesized kinase/modulator activity -
Compound 4d (Ev1) Pyridin-3-yl 3,4-Dichloro -Cl, morpholinomethyl Anticancer potential
Compound 50 (Ev2) 4-Bromophenyl 4-(Dimethylsulfamoyl) -Br, -SO₂NMe₂ NF-κB activation adjuvant
2D291 (Ev8) 2-Bromo-5-methylphenyl 4-(Piperidin-1-ylsulfonyl) -Br, -SO₂-piperidine Cytokine production enhancer
Compound 9c (Ev4) 4-Bromophenyl Triazole-linked benzodiazolyl -Br, triazole Docking studies (enzyme binding)
Compound 7–9 (Ev5) Sulfonylphenyl 2,4-Difluorophenyl triazole -SO₂, -F Antifungal/antibacterial

Key Observations :

  • Electron-Withdrawing Groups: The cyanophenyl group in the target compound contrasts with bromophenyl (e.g., Compound 50) or pyridinyl (Compound 4d) substituents.
  • Lipophilicity : The methylthio (-SMe) group offers moderate lipophilicity compared to polar sulfonamides (-SO₂NMe₂ in Compound 50) or bulkier piperazinyl groups (Compound 4d). This may improve blood-brain barrier penetration relative to more polar analogs .
Spectral and Physicochemical Comparisons
  • Melting Points : Analogs such as 4d (white solid, Ev1) and 9c (Ev4) exhibit melting points influenced by substituent polarity. The target compound’s -CN and -SMe groups may result in a melting point between 150–250°C, aligning with similar benzamides .
  • Spectroscopic Data: IR: The absence of C=O stretches in triazole derivatives (Ev5, 1663–1682 cm⁻¹ loss) contrasts with the target compound’s intact benzamide carbonyl (~1680 cm⁻¹ expected) . NMR: Thiazole protons in analogs (e.g., 4d, δ 7.2–8.5 ppm for pyridinyl) suggest the target’s cyanophenyl protons would resonate similarly, with deshielding due to -CN .

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